Biphenyl-4-yl(m-methylstyryl) ketone
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Overview
Description
Biphenyl-4-yl(m-methylstyryl) ketone is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a biphenyl group and a methylstyryl ketone moiety. The molecular formula of this compound is C22H18O, and it has a molecular weight of 298.385 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(m-methylstyryl) ketone typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Biphenyl-4-carbaldehyde+m-methylstyreneBase, RefluxBiphenyl-4-yl(m-methylstyryl) ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(m-methylstyryl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Biphenyl-4-yl(m-methylstyryl) ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl(m-methylstyryl) ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Biphenyl-4-yl(m-methylstyryl) ketone can be compared with other similar compounds, such as:
- Biphenyl-4-yl(m-methylphenyl) ketone
- Biphenyl-4-yl(m-methylbenzyl) ketone
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
IUPAC Name |
(E)-3-(3-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-17-6-5-7-18(16-17)10-15-22(23)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-16H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXLVIUFTULTK-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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